molecular formula C15H22FNO4S B2561108 4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide CAS No. 2194843-90-6

4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide

Cat. No.: B2561108
CAS No.: 2194843-90-6
M. Wt: 331.4
InChI Key: WYUDHONCHFZYCV-UHFFFAOYSA-N
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Description

4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide is a chemical compound with a complex structure that includes a fluorine atom, a hydroxyethoxy group, a cyclopentyl ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxyethoxy group: This step involves the reaction of the cyclopentyl ring with ethylene oxide under controlled conditions.

    Attachment of the benzenesulfonamide moiety: This is typically done through sulfonation reactions using sulfonyl chlorides and appropriate bases.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methylbenzenesulfonamide
  • 4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide

Uniqueness

4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-fluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO4S/c1-12-10-13(16)4-5-14(12)22(19,20)17-11-15(21-9-8-18)6-2-3-7-15/h4-5,10,17-18H,2-3,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUDHONCHFZYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2(CCCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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